molecular formula C49H83N15O13 B162301 HIV Protease Substrate IV CAS No. 128340-47-6

HIV Protease Substrate IV

Cat. No. B162301
M. Wt: 1090.3 g/mol
InChI Key: MJGGTDHEIUOPEB-WBMHOGBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 Protease Substrate IV is a crucial enzyme for the life cycle of the human immunodeficiency virus (HIV), the retrovirus that triggers AIDS . It processes the viral polyproteins at several cleavage sites . The active site of the enzyme is located at the dimeric interface .


Synthesis Analysis

Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .


Molecular Structure Analysis

The structures and activities of HIV-1 protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years . The HIV-1 protease structure showed some structural similarities with the Klenow fragment, including a large cleft sufficient to accommodate the RNA–DNA hybrid molecule .


Chemical Reactions Analysis

The HIV-1 protease is an aspartic protease and the catalytic site has the characteristic Asp-Thr-Gly sequence common to all aspartic proteases . The substrate slides inside the enzyme cavity from the tight lateral channel .


Physical And Chemical Properties Analysis

The chemical characteristics of HIV protease inhibitors are crucial in determining their effectiveness and associated side effects . The chemical structures of HIV protease inhibitors and their possible off-target molecules provide hints for optimizing the molecular selectivity of the inhibitors .

Scientific Research Applications

  • Antiviral Drug Development

    • Field : Medicinal Chemistry, Virology
    • Application : HIV Protease is an excellent target for antiviral inhibitors for treating HIV/AIDS . The understanding of the structure and substrate specificity of HIV Protease has been fundamental in the development of antiviral protease inhibitors .
    • Methods : The development of these inhibitors involves studying the structure and function of HIV Protease, and designing inhibitors that can form hydrogen bonds with the protease main chain and large hydrophobic groups replacing the P1 and P1’ peptide side chains .
    • Results : These studies have led to the development of a number of antiretroviral drugs that have been highly effective in combination therapy .
  • Study of Drug Resistance

    • Field : Virology, Pharmacology
    • Application : Studies on drug-resistant protease variants provide an excellent model for investigating the molecular mechanisms and evolution of resistance .
    • Methods : This involves formulating hypotheses on molecular mechanisms of resistance, which leads to strategies for designing inhibitors that avoid resistance .
    • Results : These studies have contributed to our understanding of drug resistance in HIV and have implications for other disease targets where resistance quickly emerges .
  • Protease Activity Detection

    • Field : Biochemistry
    • Application : HIV Protease Substrate IV is used in the fluorescent assay to evaluate protease inhibitors and for in vitro detection of the HIV-1 protease activity .
    • Methods : This involves using the substrate in a fluorescent assay, where the protease activity can be detected based on the fluorescence signal .
    • Results : This method allows for the evaluation of protease inhibitors and the study of protease kinetics .
  • Understanding the Mechanism of HIV-1 Protease

    • Field : Biochemistry, Virology
    • Application : Understanding the chemical mechanism of HIV-1 Protease has been a basic requirement in the development of efficient inhibitors . This understanding is crucial for the development of antiretroviral therapies that target HIV type 1 .
    • Methods : This involves studying the structure and function of HIV-1 Protease, and designing inhibitors that can form hydrogen bonds with the protease main chain .
    • Results : These studies have led to a better understanding of the mechanism of HIV-1 Protease and have impacted the drug discovery processes .
  • Predicting HIV-1 Protease Cleavage Sites

    • Field : Bioinformatics
    • Application : Predicting the cleavage site of HIV protease substrate is important for the design of effective HIV-1 Protease inhibitors .
    • Methods : This involves using machine learning-based algorithms to predict HIV-1 Protease cleavage sites by extracting relevant features from substrate sequences .
    • Results : The ensemble learning algorithm for predicting HIV-1 Protease cleavage sites has shown promising performance in terms of several evaluation metrics .
  • Study of HIV Life Cycle

    • Field : Virology
    • Application : HIV Protease cleaves the gag polyprotein into individual mature proteins, which is an essential step in the life cycle of HIV .
    • Methods : This involves studying the role of HIV Protease in the life cycle of HIV, particularly in the assembly and maturation of infectious virions .
    • Results : These studies have contributed to our understanding of the life cycle of HIV and the role of HIV Protease in the assembly and maturation of infectious virions .
  • Inducing Apoptotic Cell Death

    • Field : Virology, Cell Biology
    • Application : HIV-1 Protease also induces apoptotic cell death via the proteolysis of Procaspase 8 .
    • Methods : This involves studying the role of HIV Protease in the induction of apoptotic cell death .
    • Results : These studies have contributed to our understanding of the role of HIV Protease in inducing apoptotic cell death .
  • Drug Interactions

    • Field : Pharmacology
    • Application : Understanding the interactions between HIV Protease inhibitors and other drugs is crucial for effective treatment .
    • Methods : This involves studying the pharmacokinetics and pharmacodynamics of HIV Protease inhibitors and their interactions with other drugs .
    • Results : These studies have contributed to our understanding of drug interactions in HIV treatment .
  • Study of HIV Life Cycle

    • Field : Virology
    • Application : HIV Protease plays a crucial role in the life cycle of HIV, particularly in the assembly and maturation of infectious virions .
    • Methods : This involves studying the role of HIV Protease in the life cycle of HIV, particularly in the assembly and maturation of infectious virions .
    • Results : These studies have contributed to our understanding of the life cycle of HIV and the role of HIV Protease in the assembly and maturation of infectious virions .

Safety And Hazards

The need for lifelong treatment and the frequently associated side effects of HIV protease inhibitors severely hurt patient compliance, which is one of the obstacles in the treatment of HIV/AIDS patients . The off-target adverse drug effects of therapeutic doses is a major concern in drug design .

Future Directions

The development of safer and potentially promising protease inhibitors is eagerly needed . From the chemical structures of HIV protease inhibitors and their possible off-target molecules, we could obtain hints for optimizing the molecular selectivity of the inhibitors, to provide help in the design of new compounds with enhanced bioavailability and reduced side effects .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGTDHEIUOPEB-WBMHOGBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580456
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1090.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HIV Protease Substrate IV

CAS RN

128340-47-6
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HIV Protease Substrate IV
Reactant of Route 2
Reactant of Route 2
HIV Protease Substrate IV
Reactant of Route 3
Reactant of Route 3
HIV Protease Substrate IV
Reactant of Route 4
Reactant of Route 4
HIV Protease Substrate IV
Reactant of Route 5
Reactant of Route 5
HIV Protease Substrate IV
Reactant of Route 6
Reactant of Route 6
HIV Protease Substrate IV

Citations

For This Compound
3
Citations
A Hinkov, V Atanasov, S Raleva… - Comptes rendus de l' …, 2010 - researchgate.net
… According to literature, an experimental choice between two synthetic peptide chromogenic substrates was made – HIV protease substrate III and HIV protease substrate IV (Bachem, …
Number of citations: 3 www.researchgate.net
M Gerenčer, V Burek - Virus research, 2004 - Elsevier
… nM/min/mg anthranilyl-HIV protease substrate IV at 37 C from Bachem (Bubendorf, Switzerland). HIV-1 protease was kept frozen at −80 C in a storage buffer containing 0.1 M sodium …
Number of citations: 10 www.sciencedirect.com
M Karimi, PS Zangabad, A Ghasemi… - … Nanocarriers for Drug …, 2015 - iopscience.iop.org
Enzymes are a major component of the bio-nanotechnology toolbox. They have attracted the attention of a large number of researchers thanks to their unique properties, including …
Number of citations: 2 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.